4-amino-N-(4-bromophenyl)benzenesulfonamide
Overview
Description
4-amino-N-(4-bromophenyl)benzenesulfonamide is an organic compound with the molecular formula C12H11BrN2O2S. It belongs to the class of benzenesulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes .
Preparation Methods
The synthesis of 4-amino-N-(4-bromophenyl)benzenesulfonamide typically involves several steps:
Acetylation of Aniline: The process begins with the acetylation of aniline to form p-acetamidobenzenesulfonyl chloride.
Formation of Acetylated Sulfonamide: This intermediate is then reacted with 4-bromoaniline to form the acetylated sulfonamide.
Deacetylation: Finally, the acetyl group is removed to yield the pure this compound.
Chemical Reactions Analysis
4-amino-N-(4-bromophenyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Condensation Reactions: It can participate in condensation reactions to form more complex molecules
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-amino-N-(4-bromophenyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of new anticancer and antimicrobial agents. .
Photodynamic Therapy: It is explored as a photosensitizer in photodynamic therapy for cancer treatment due to its high singlet oxygen quantum yield and good fluorescence properties.
Biological Studies: The compound is used in studies related to enzyme inhibition, particularly carbonic anhydrase IX, which is overexpressed in many solid tumors.
Mechanism of Action
The mechanism of action of 4-amino-N-(4-bromophenyl)benzenesulfonamide involves the inhibition of specific enzymes and pathways:
Enzyme Inhibition: It inhibits carbonic anhydrase IX, interfering with the pH regulation in tumor cells and leading to reduced cell proliferation and increased apoptosis.
Antimicrobial Activity: The compound interferes with the synthesis of nucleic acids in pathogenic microorganisms, inhibiting their growth and reproduction.
Comparison with Similar Compounds
4-amino-N-(4-bromophenyl)benzenesulfonamide can be compared with other benzenesulfonamide derivatives:
4-amino-N-(3-methoxypropyl)benzenesulfonamide: This compound has similar antimicrobial properties but differs in its molecular structure and specific applications.
N-(4-(4-bromophenyl)thiazol-2-amine derivatives: These compounds also exhibit anticancer activity but have different structural features and mechanisms of action.
Properties
IUPAC Name |
4-amino-N-(4-bromophenyl)benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2S/c13-9-1-5-11(6-2-9)15-18(16,17)12-7-3-10(14)4-8-12/h1-8,15H,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXZLZYALOCUSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30393497 | |
Record name | ST51010610 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30393497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19837-76-4 | |
Record name | ST51010610 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30393497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.